methyl 4-(1H-pyrrol-1-yl)butanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-pyrrol-1-ylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-12-9(11)5-4-8-10-6-2-3-7-10/h2-3,6-7H,4-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCAXYPWMFRHRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCN1C=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460804 | |
| Record name | methyl 4-(1H-pyrrol-1-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204767-29-3 | |
| Record name | methyl 4-(1H-pyrrol-1-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 4 1h Pyrrol 1 Yl Butanoate and Analogous Pyrrole Esters
Direct Synthesis Strategies for the Core Compound
The most straightforward methods for preparing methyl 4-(1H-pyrrol-1-yl)butanoate involve forming either the ester linkage or the crucial nitrogen-carbon bond in the final steps of the synthesis.
Esterification Protocols
One primary route to this compound is through the esterification of its corresponding carboxylic acid, 4-(1H-pyrrol-1-yl)butanoic acid. This transformation is typically achieved via Fischer esterification, a classic acid-catalyzed reaction.
In this process, 4-(1H-pyrrol-1-yl)butanoic acid is reacted with an excess of methanol (B129727), which serves as both the solvent and the reactant. A strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for attack by the methanol molecule. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the methyl ester, water, a byproduct, is often removed, or a large excess of methanol is used. masterorganicchemistry.com The general mechanism involves a sequence of protonation, nucleophilic addition, proton transfer, and elimination of water to yield the final ester. masterorganicchemistry.com
While specific yield data for the esterification of 4-(1H-pyrrol-1-yl)butanoic acid is not extensively published in comparative studies, Fischer esterifications are generally known for their high efficiency, often providing good to excellent yields, provided the equilibrium is effectively shifted towards the product.
N-Alkylation Approaches of Pyrrole (B145914) with Butyrate (B1204436) Derivatives
The N-alkylation of pyrrole represents a highly effective and widely used method for synthesizing N-substituted pyrroles, including the target compound. This approach involves reacting pyrrole with a suitable methyl butyrate derivative, typically methyl 4-halobutanoate (e.g., methyl 4-bromobutanoate or methyl 4-chlorobutanoate).
The reaction is generally performed in the presence of a base, which deprotonates the pyrrole nitrogen, making it a more potent nucleophile. The resulting pyrrolide anion then attacks the electrophilic carbon of the butyrate derivative, displacing the halide leaving group in an Sₙ2 reaction. Common bases and solvent systems are crucial for the success of this reaction. A variety of conditions can be employed, including the use of potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃) in solvents like dimethylformamide (DMF) or acetone. organic-chemistry.org The use of ionic liquids has also been shown to facilitate highly regioselective N-alkylation of pyrrole with alkyl halides, often leading to excellent yields. organic-chemistry.org
| Base/Solvent System | Reagent | Yield | Reference |
| Potassium Hydroxide / Ionic Liquid | Alkyl Halides | Excellent | organic-chemistry.org |
| Potassium Carbonate / DMF | Alkyl Halides | Good to Excellent | organic-chemistry.org |
This table presents generalized conditions for N-alkylation of pyrrole. Specific yields for this compound may vary.
This method is often preferred for its directness and high degree of regioselectivity for N-substitution over C-substitution, especially when using the salt of pyrrole.
Precursor Synthesis and Building Block Elaboration
More complex synthetic routes involve the initial construction of a pyrrole core from acyclic or alternative cyclic precursors, which is then modified to introduce the butanoate side chain. These methods are particularly relevant for creating diverse libraries of pyrrole esters.
Pyrrole-2-Carbaldehyde Platform Generation from Carbohydrates (e.g., D-Ribose Conversion with L-Amino Methyl Esters)
A sustainable and innovative approach to pyrrole synthesis utilizes renewable starting materials like carbohydrates. Research has demonstrated a one-pot conversion of D-ribose with L-amino acid methyl esters to produce N-substituted pyrrole-2-carbaldehydes. rsc.orgnih.gov This reaction, an example of a Maillard reaction, proceeds in the presence of an acid catalyst like oxalic acid in a solvent such as DMSO, under moderate pressure and temperature (e.g., 2.5 atm at 80 °C). rsc.orgresearchgate.net
The process is believed to involve N-glycosylation followed by an Amadori rearrangement. nih.gov This method yields a range of "pyrraline" platform chemicals, which are pyrrole-2-carbaldehydes functionalized at the nitrogen atom with the residue from the L-amino acid methyl ester. rsc.org
| L-Amino Methyl Ester Reactant | Yield of Pyrrole-2-Carbaldehyde | Reference |
| L-Valine Methyl Ester | 24-60% | nih.gov |
| Various (Gly, Leu, Phe, etc.) | 32-63% | rsc.orgresearchgate.net |
This table shows yields for the synthesis of various N-substituted pyrrole-2-carbaldehydes from D-ribose.
These pyrrole-2-carbaldehyde platforms are valuable intermediates. researchgate.net To synthesize a compound like this compound from this platform, several subsequent transformations would be necessary, including removal or modification of the N-substituent and the 2-formyl group, followed by N-alkylation with the appropriate butanoate derivative. This makes the route indirect for the target compound but powerful for generating analogous structures.
Functionalization of the Butanoate Side Chain
Functionalization can be introduced either by using a pre-functionalized butanoate derivative during N-alkylation or by modifying the butanoate side chain after its attachment to the pyrrole ring. For instance, N-alkylation of pyrrole could be performed with a methyl 4-halobutanoate derivative that contains additional functional groups on the alkyl chain.
Alternatively, the ester group of this compound itself serves as a handle for further functionalization. It can be hydrolyzed back to the carboxylic acid, 4-(1H-pyrrol-1-yl)butanoic acid. This acid can then be coupled with various amines or alcohols using standard peptide coupling reagents (like 1,1'-carbonyldiimidazole) or other esterification methods to create a diverse range of amides and esters. psu.edu This strategy has been used to synthesize N-[3-(pyrrol-1-yl)propanoyl]-L-histidine methyl ester from 3-(pyrrol-1-yl)propionic acid, demonstrating the viability of this approach for creating more complex molecules with functionalized side chains. psu.edu
Comparative Analysis of Synthetic Routes: Efficiency and Selectivity
When comparing the synthetic routes to this compound and its analogs, a clear trade-off emerges between directness, efficiency, and the use of sustainable precursors.
| Synthetic Route | Key Advantages | Key Disadvantages | Selectivity |
| Esterification | High yields, standard procedure. masterorganicchemistry.com | Requires pre-synthesis of the carboxylic acid precursor. | High for ester formation. |
| N-Alkylation | Direct, one-step from pyrrole, generally high-yielding. organic-chemistry.org | Requires halo-butyrates which can be lachrymatory. | Highly regioselective for N-alkylation. organic-chemistry.org |
| Carbohydrate-Based | Uses renewable starting materials (e.g., D-ribose). rsc.orgnih.gov | Indirect route requiring multiple steps to reach the target, moderate initial yields. nih.gov | Generates a specific isomer (pyrrole-2-carbaldehyde). |
Direct N-alkylation is often the most efficient and straightforward method for the specific synthesis of this compound, offering high yields and excellent regioselectivity in a single step from commercially available starting materials. The esterification protocol is equally efficient but adds an extra step, namely the synthesis of the corresponding carboxylic acid.
The route starting from carbohydrates is the least direct for obtaining the title compound. However, its value lies in its use of sustainable feedstocks and its ability to generate highly functionalized pyrrole platforms that can be used to build a library of diverse pyrrole-based compounds. rsc.org The efficiency of this multi-step route is lower, but it offers a "green" chemical approach to complex pyrrole structures. The choice of synthetic route therefore depends heavily on the specific goals of the synthesis: speed and efficiency for a specific target, or diversity and sustainability for the creation of novel analogues.
Chemical Reactivity and Transformation Pathways of Methyl 4 1h Pyrrol 1 Yl Butanoate
Reactivity Profile of the Pyrrole (B145914) Nucleus
The pyrrole ring is an electron-rich aromatic heterocycle. The nitrogen atom's lone pair of electrons is delocalized into the π-system, which increases the electron density of the ring carbons and renders them highly susceptible to electrophilic attack. pearson.comlibretexts.org This inherent reactivity is central to the chemical transformations of methyl 4-(1H-pyrrol-1-yl)butanoate.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution is a hallmark of pyrrole chemistry. pearson.com Due to the delocalization of the nitrogen's lone pair, the carbon atoms of the pyrrole ring are more nucleophilic than those in a typical double bond. libretexts.org Consequently, pyrrole and its derivatives readily undergo substitution reactions with a variety of electrophiles. The substitution pattern is predominantly at the C-2 (α) position, as the carbocation intermediate formed by attack at this position is stabilized by a greater number of resonance structures compared to attack at the C-3 (β) position. onlineorganicchemistrytutor.com
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, including pyrroles. organic-chemistry.orgwikipedia.org This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgresearchgate.net The resulting electrophilic chloroiminium ion readily attacks the electron-rich pyrrole ring.
For N-substituted pyrroles like this compound, formylation is expected to occur preferentially at the C-2 position. This regioselectivity is driven by the superior stability of the resulting cationic intermediate. onlineorganicchemistrytutor.com The introduction of a formyl group opens up a plethora of synthetic possibilities, as the aldehyde functionality can be further transformed into other functional groups. For instance, a related compound, 4-(2-Formyl-5-methyl-1H-pyrrol-1-yl)butanoic acid, is a known derivative that has undergone this transformation. nih.gov The general scheme for the Vilsmeier-Haack formylation of pyrrole is depicted in Figure 1. researchgate.net
Table 1: Vilsmeier-Haack Reaction on Pyrrole Derivatives
| Substrate | Reagents | Major Product Position | Reference |
|---|---|---|---|
| Pyrrole | DMF, POCl₃ | C-2 | researchgate.net |
| 1-Benzylpyrrole (B1265733) | DMF, POCl₃ | Increased C-3 substitution | cdnsciencepub.com |
Similar to formylation, acylation reactions on the pyrrole nucleus proceed via an electrophilic aromatic substitution mechanism. Friedel-Crafts acylation, using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst, is a common method. The electron-rich nature of the pyrrole ring often allows for acylation to occur even under milder conditions. The position of acylation is also typically at the C-2 position for reasons of intermediate stability.
An example of a related acylated pyrrole derivative is [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone, which was synthesized as a potential bioisostere of a known aldose reductase inhibitor. nih.gov Another related compound is 4-[1-[(4-fluorophenyl)methyl]pyrrol-2-yl]-2,4-dioxobutanoic acid, which features an acylated pyrrole ring. nih.gov These examples underscore the utility of acylation in modifying the structure and properties of pyrrole-containing molecules.
N-Substituent Modulations and Their Influence on Pyrrole Reactivity
The nature of the substituent at the nitrogen atom of the pyrrole ring can significantly influence the regioselectivity of electrophilic substitution reactions. researchgate.net While electronic effects of the N-substituent play a role, steric factors are often a determining factor in the α- versus β-substitution pattern. researchgate.net
For instance, in nitration, bromination, and formylation reactions, 1-benzylpyrrole exhibits a considerably higher proportion of substitution at the C-3 position compared to both unsubstituted pyrrole and 1-methylpyrrole. cdnsciencepub.com This shift in regioselectivity is attributed to the steric bulk of the benzyl (B1604629) group, which hinders electrophilic attack at the adjacent C-2 and C-5 positions. The this compound, with its butanoate chain on the nitrogen, will similarly have its reactivity and regioselectivity influenced by this N-substituent, although specific studies on this particular aspect are not widely available.
Transformations of the Ester Moiety
The ester group in this compound provides another site for chemical modification, independent of the pyrrole ring's reactivity.
Ester Hydrolysis and Transesterification Reactions
The ester functionality can undergo hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid, 4-(1H-pyrrol-1-yl)butanoic acid. This reaction is a fundamental transformation in organic chemistry. For example, a radiochemical assay for carboxylesterase has been developed using methyl[1-¹⁴C]butyrate, a structurally similar ester, as a substrate to study its hydrolysis. nih.gov This indicates that the ester group of this compound is susceptible to enzymatic hydrolysis as well.
Transesterification, the conversion of one ester to another by reaction with an alcohol, is another possible transformation. This reaction can be catalyzed by acids or bases. For instance, the formation of a different ester, such as (E)-4-Methoxy-2-(prop-1-en-1-yl)phenyl 2-methylbutanoate, is an example of a transesterification product. nist.gov By reacting this compound with different alcohols, a variety of ester derivatives can be synthesized, allowing for the fine-tuning of the molecule's physical and chemical properties.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Pyrrole |
| N,N-dimethylformamide |
| Phosphorus oxychloride |
| 4-(2-Formyl-5-methyl-1H-pyrrol-1-yl)butanoic acid |
| 1-Benzylpyrrole |
| 1-Methylpyrrole |
| [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone |
| 4-[1-[(4-fluorophenyl)methyl]pyrrol-2-yl]-2,4-dioxobutanoic acid |
| 4-(1H-pyrrol-1-yl)butanoic acid |
| Methyl[1-¹⁴C]butyrate |
Advanced Spectroscopic and Structural Elucidation of Methyl 4 1h Pyrrol 1 Yl Butanoate and Its Research Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For methyl 4-(1H-pyrrol-1-yl)butanoate, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to assign all proton and carbon signals unequivocally.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their chemical environments. The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the pyrrole (B145914) ring and the butanoate chain.
Based on known chemical shifts for similar structures, the protons on the pyrrole ring typically appear in the aromatic region of the spectrum. The two protons at the C2 and C5 positions of the pyrrole ring (α-protons) are expected to resonate at a different chemical shift than the two protons at the C3 and C4 positions (β-protons). The protons of the butanoate chain will appear in the aliphatic region. The methylene (B1212753) group attached to the nitrogen of the pyrrole ring would likely be the most downfield of the aliphatic protons due to the electron-withdrawing effect of the nitrogen. The other methylene groups would appear further upfield, with the methyl ester protons appearing as a sharp singlet.
¹H NMR Data for this compound (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.6 | t | 2H | Pyrrole H-2, H-5 |
| ~6.1 | t | 2H | Pyrrole H-3, H-4 |
| ~4.0 | t | 2H | N-CH₂ |
| ~3.6 | s | 3H | O-CH₃ |
| ~2.3 | t | 2H | CH₂-COO |
| ~2.0 | p | 2H | N-CH₂-CH₂ |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The spectrum for this compound will show distinct signals for each unique carbon atom.
The carbonyl carbon of the ester group is expected to appear significantly downfield, typically in the range of 170-180 ppm. The carbons of the pyrrole ring will resonate in the aromatic region, with the α-carbons (C2 and C5) appearing at a different chemical shift than the β-carbons (C3 and C4). The aliphatic carbons of the butanoate chain will appear in the upfield region of the spectrum.
¹³C NMR Data for this compound (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~173 | C=O |
| ~120 | Pyrrole C-2, C-5 |
| ~108 | Pyrrole C-3, C-4 |
| ~51 | O-CH₃ |
| ~48 | N-CH₂ |
| ~31 | CH₂-COO |
| ~28 | N-CH₂-CH₂ |
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity and Assignment
To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.
An HSQC spectrum would show correlations between directly bonded protons and carbons, allowing for the unambiguous assignment of each proton to its corresponding carbon atom. For instance, it would confirm the connection between the pyrrole protons and their respective carbons.
An HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity across quaternary carbons (like the carbonyl carbon) and heteroatoms. For this compound, HMBC would show correlations between the N-CH₂ protons and the pyrrole ring carbons, as well as the CH₂-COO protons and the carbonyl carbon, thus confirming the structure of the butanoate chain and its attachment to the pyrrole ring.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This high precision allows for the determination of the elemental formula of the compound, as the measured mass can be matched to a unique combination of atoms. For this compound (C₉H₁₃NO₂), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally determined value to confirm the elemental composition. Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure. For instance, common fragmentation pathways could include the loss of the methoxy (B1213986) group (-OCH₃) or cleavage of the butanoate chain.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.
A strong absorption band is expected in the region of 1730-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group. The C-N stretching vibration of the pyrrole ring and the C-O stretching of the ester would also produce distinct signals. The C-H stretching vibrations of the pyrrole ring and the aliphatic chain would be observed in the region of 2800-3100 cm⁻¹.
Characteristic IR Absorption Bands for this compound (Predicted)
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For this compound, the key chromophores are the pyrrole ring and the ester functional group.
The pyrrole ring, an aromatic heterocycle, exhibits characteristic π→π* transitions. Unsubstituted pyrrole in the gas phase shows strong absorption bands. researchgate.net In solution, these bands are typically observed around 210 nm and a weaker, broader band between 230-270 nm. The presence of an alkyl substituent on the nitrogen atom, as in this compound, is expected to cause a slight bathochromic (red) shift of these absorption maxima due to the electron-donating nature of the alkyl group.
The ester functional group (-COOCH₃) possesses a carbonyl group (C=O) which gives rise to two types of electronic transitions: a weak n→π* transition and a strong π→π* transition. The n→π* transition involves the excitation of a non-bonding electron from an oxygen lone pair to the antibonding π* orbital of the carbonyl group and typically appears as a weak absorption at longer wavelengths (around 270-300 nm). masterorganicchemistry.com The more intense π→π* transition of the carbonyl group occurs at shorter wavelengths, usually below 200 nm. ucalgary.ca
In the complete molecule of this compound, the electronic transitions of the pyrrole ring and the ester group will be present. While specific experimental UV-Vis data for this compound is not extensively reported in the literature, the expected electronic transitions are summarized in the table below based on the analysis of its constituent functional groups.
| Chromophore/Functional Group | Expected Transition | Typical Wavelength (λmax) | Intensity |
| Pyrrole ring | π → π | ~210-220 nm | Strong |
| Pyrrole ring | π → π | ~240-280 nm | Weak to Medium |
| Carbonyl (Ester) | n → π | ~270-300 nm | Weak |
| Carbonyl (Ester) | π → π | < 200 nm | Strong |
Note: The exact λmax values and intensities can be influenced by the solvent used for analysis.
X-ray Crystallography for Solid-State Molecular Architecture (if applicable to derivatives)
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering a definitive view of the molecular architecture in the solid state.
Currently, the single-crystal X-ray structure of this compound has not been reported in publicly available databases. However, the crystal structures of several N-substituted pyrrole derivatives have been elucidated, providing valuable insights into the expected solid-state conformation of this class of compounds. mdpi.comnih.govacs.orgnih.gov
Studies on related N-substituted pyrroles reveal that the pyrrole ring is planar, as expected for an aromatic system. The substituent at the nitrogen atom can adopt various conformations relative to the ring. In the solid state, the molecular packing is governed by a variety of intermolecular interactions, including van der Waals forces and, where applicable, hydrogen bonding or other specific interactions. nih.gov
For instance, the analysis of N-benzyl-3,4-dibromopyrrole, confirmed by single-crystal X-ray analysis, provides information on the geometry of the N-substituted pyrrole core. acs.org Similarly, a study on new pyrrole derivatives, including an ester-substituted pyrrole, involved single-crystal X-ray diffraction analysis to confirm the molecular structure, highlighting the planarity of the pyrrole ring and the spatial arrangement of its substituents. nih.gov
The table below presents representative crystallographic data for a related N-substituted pyrrole derivative to illustrate the typical structural parameters. It is important to note that this data is not for this compound but serves as a reference for the general structural features of this compound family.
| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |
| N-benzyl-3,4-dibromopyrrole | Monoclinic | P2₁/c | N1-C1: 1.465(3), N1-C4: 1.373(3), N1-C(benzyl): 1.465(3) | C4-N1-C1: 108.9(2), C1-N1-C(benzyl): 125.1(2) | acs.org |
| 4-bromo-2-formyl-1-tosyl-1H-pyrrole | Orthorhombic | P2₁2₁2₁ | N1-S1: 1.688(2), N1-C1: 1.401(3), N1-C4: 1.393(3) | C4-N1-C1: 108.9(2), C1-N1-S1: 125.7(2), C4-N1-S1: 125.3(2) | nih.gov |
The butanoate chain in this compound would introduce additional conformational flexibility. The solid-state structure would likely adopt a conformation that optimizes packing efficiency, driven by weak intermolecular forces. Without experimental data, any depiction of its solid-state architecture remains speculative.
Future Perspectives and Emerging Research Directions for N Pyrrolyl Butanoate Compounds
Development of Novel and Sustainable Synthetic Routes
The synthesis of pyrrole-containing molecules is continuously evolving, with a strong emphasis on sustainability and efficiency. Future efforts for producing N-pyrrolyl butanoate compounds will likely move away from traditional, often harsh, multi-step syntheses and towards more environmentally benign methodologies.
One of the most promising areas is the use of catalytic systems that employ earth-abundant metals or even metal-free conditions. For instance, iridium-catalyzed syntheses have been developed that allow for the construction of the pyrrole (B145914) ring from renewable resources like secondary alcohols and amino alcohols, eliminating two equivalents of hydrogen gas in the process. nih.govcolab.ws This "green chemistry" approach minimizes waste and utilizes starting materials that can be derived from biomass. researchgate.net Another sustainable strategy involves the Paal-Knorr reaction using masked 1,4-dicarbonyl compounds derived from renewable sources, which can react with primary amines under solvent-free or aqueous conditions to form N-substituted pyrroles. researchgate.net
Future synthetic routes are expected to focus on one-pot procedures and multicomponent reactions that increase complexity in a single step. For example, visible-light photoredox catalysis has enabled the synthesis of functionalized pyrroles from simple starting materials like aryl azides and aldehydes. nih.gov These methods offer mild reaction conditions and high regioselectivity, which are highly desirable for creating diverse libraries of N-pyrrolyl butanoate analogs.
Table 1: Comparison of Traditional vs. Emerging Sustainable Synthetic Routes for Pyrroles
| Feature | Traditional Synthesis (e.g., Paal-Knorr) | Emerging Sustainable Synthesis |
| Starting Materials | Often petroleum-derived 1,4-dicarbonyls | Renewable resources (e.g., biosourced aldaric acids, alcohols) colab.wsresearchgate.net |
| Catalysts | Brønsted or Lewis acids | Iridium, Silver, Metal-free (photocatalysis) nih.govnih.gov |
| Reaction Conditions | Often high temperatures, organic solvents | Mild temperatures, solvent-free, or aqueous media researchgate.net |
| Byproducts | Stoichiometric waste | Minimal waste (e.g., H2 gas) colab.ws |
| Efficiency | Multi-step, requires precursor synthesis | One-pot, multicomponent reactions nih.gov |
Exploration of Advanced Functionalization Strategies for Diverse Applications
While the synthesis of the core N-pyrrolyl butanoate structure is important, the ability to selectively modify it is crucial for tuning its properties for specific applications. Pyrrole is an electron-rich heterocycle, making it amenable to electrophilic substitution, but modern strategies are enabling more complex and previously challenging transformations. nih.gov
A major focus is the direct C-H functionalization of the pyrrole ring. researchgate.net This approach avoids the need for pre-functionalized starting materials, making the synthetic process more atom-economical. Metal-catalyzed C-H activation can be used to introduce new carbon-carbon or carbon-heteroatom bonds at specific positions on the pyrrole ring, providing access to a wide range of derivatives that would be difficult to synthesize otherwise. nih.govrsc.org For example, directing groups can be used to guide the functionalization to a specific C-H bond, as seen in the synthesis of pyrrolizine derivatives. rsc.org
Emerging techniques such as photocatalysis and electrochemistry are also being applied to pyrrole functionalization. nih.govresearchgate.net These methods often proceed through radical intermediates, enabling unique reactivity patterns that are complementary to traditional ionic pathways. Furthermore, enantioselective functionalization is a key area of development. The use of chiral catalysts can direct the formation of specific stereoisomers, which is critically important for pharmaceutical applications where biological activity is often stereospecific. thieme.de
Integration with High-Throughput Screening and Combinatorial Chemistry Methodologies
To accelerate the discovery of new bioactive N-pyrrolyl butanoate compounds, modern drug discovery workflows increasingly rely on the integration of combinatorial chemistry and high-throughput screening (HTS). rsc.org Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds by systematically combining a smaller number of building blocks. nih.gov
For pyrrole-based scaffolds, multicomponent reactions are particularly well-suited for combinatorial approaches. nih.gov By varying the different starting materials in a reaction, a diverse set of N-pyrrolyl butanoate analogs can be generated with different substituents on the pyrrole ring and modifications to the butanoate chain. These libraries can then be screened "on-the-fly" for desired biological activities using automated HTS platforms. rsc.org HTS systems, like the FLIPR Tetra system, can assess the effect of thousands of compounds on specific biological targets, such as ion channels or enzymes, in a short period. moleculardevices.com This synergy between automated synthesis and rapid screening dramatically shortens the timeline for identifying promising "hit" compounds for further development. rsc.org
Table 2: Methodologies for Accelerated Discovery of Pyrrole Derivatives
| Methodology | Description | Application to N-Pyrrolyl Butanoates |
| Combinatorial Chemistry | Systematic synthesis of a large library of compounds from a set of building blocks. mdpi.com | Generation of diverse N-pyrrolyl butanoate analogs by varying amines, dicarbonyl precursors, and functionalization reagents. nih.gov |
| High-Throughput Screening (HTS) | Automated screening of large compound libraries for activity against a biological target. moleculardevices.com | Rapidly identifying compounds with desired biological effects (e.g., enzyme inhibition, receptor binding) from a synthesized library. rsc.orgmdpi.com |
| Fragment-Based Screening | Screening smaller, low-complexity molecules (fragments) that can be grown or combined to create a lead compound. | Identifying small pyrrole-containing fragments that bind to a target, which can then be elaborated into more complex N-pyrrolyl butanoates. |
Synergistic Computational and Experimental Approaches in Design and Discovery
The integration of computational modeling with experimental work represents a powerful paradigm in modern chemical research. acs.orgnih.gov For N-pyrrolyl butanoate compounds, this synergy allows for a more rational and efficient discovery process.
Computational tools, such as Density Functional Theory (DFT), can be used to predict the stability, reactivity, and electronic properties of designed molecules before they are synthesized. researchgate.net This can help chemists understand reaction mechanisms and select the most promising synthetic routes. nih.gov For biological applications, molecular docking and quantitative structure-activity relationship (QSAR) studies can predict how well a designed N-pyrrolyl butanoate analog will bind to a specific protein target, such as an enzyme or receptor. nih.govacs.org
This in silico analysis guides the experimental synthesis by prioritizing compounds that are most likely to be active and have favorable drug-like properties. The synthesized compounds are then tested experimentally, and the results are used to refine the computational models in an iterative cycle. acs.org This feedback loop between prediction and experimentation accelerates the optimization of lead compounds, saving significant time and resources compared to traditional trial-and-error approaches. acs.org
Q & A
Q. What are the key considerations for optimizing the synthesis of methyl 4-(1H-pyrrol-1-yl)butanoate to achieve high yields and purity?
- Methodological Answer: Synthesis optimization requires balancing reaction conditions (e.g., temperature, solvent polarity) and catalyst selection. For pyrrole-containing esters, coupling reactions (e.g., Pd-catalyzed cross-coupling) are often employed. Use reflux conditions with anhydrous solvents to minimize hydrolysis. Monitor reaction progress via TLC or HPLC, and purify using column chromatography with gradient elution (silica gel, hexane/ethyl acetate). Confirm purity via GC or HPLC (>95%) and structural integrity via H/C NMR and FTIR .
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodological Answer: Prioritize:
- Thermal stability: Differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures.
- Solubility: Use shake-flask method in solvents (e.g., DMSO, ethanol) with UV-Vis quantification.
- LogP: Reverse-phase HPLC to estimate hydrophobicity.
- Spectroscopic validation: High-resolution mass spectrometry (HRMS) for molecular weight confirmation and H NMR for substituent analysis .
Q. What experimental designs are suitable for studying the compound’s structure-activity relationships (SAR) in biological systems?
- Methodological Answer: Design a scaffold-hopping approach:
- Vary substituents on the pyrrole ring (e.g., electron-withdrawing vs. donating groups).
- Test derivatives in in vitro bioassays (e.g., enzyme inhibition, cytotoxicity).
- Use multivariate analysis (e.g., PCA) to correlate structural features with activity. Include positive/negative controls and replicate experiments to minimize batch effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer: Conduct a meta-analysis:
- Compare assay conditions (e.g., cell lines, incubation times) across studies.
- Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cell-based assays).
- Investigate off-target effects via chemoproteomics or CRISPR-Cas9 knockout screens.
- Apply statistical rigor (e.g., Bonferroni correction for multiple comparisons) .
Q. What advanced techniques are recommended for elucidating the compound’s metabolic pathways and environmental fate?
- Methodological Answer:
- Metabolic profiling: Use C-labeled compound in hepatocyte incubations with LC-MS/MS to identify Phase I/II metabolites.
- Environmental persistence: Apply OECD 301F biodegradation test and bioaccumulation studies in Daphnia magna.
- Computational modeling: Employ QSAR models to predict biodegradation half-lives and ECOSAR for ecotoxicity .
Q. How should researchers design experiments to investigate the compound’s mechanism of action at the molecular level?
- Methodological Answer:
- Target identification: Use affinity chromatography with a biotinylated derivative followed by pull-down assays and proteomics.
- Structural studies: Solve co-crystal structures with target proteins (e.g., X-ray crystallography).
- Dynamic behavior: Perform molecular dynamics simulations to assess binding stability and conformational changes .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis for reproducible research?
- Methodological Answer:
- Standardize starting materials (e.g., HPLC-certified reagents).
- Implement process analytical technology (PAT) for real-time monitoring (e.g., in-situ FTIR).
- Use design of experiments (DoE) to identify critical process parameters (CPPs) and establish a design space .
Data Reporting and Validation
Q. How can researchers ensure robust data reporting for this compound studies?
- Methodological Answer: Follow IUPAC guidelines:
- Report purity as peak area % (HPLC/GC) with chromatograms.
- Include full spectroscopic data (NMR chemical shifts, coupling constants).
- Disclose solvent and instrument parameters (e.g., NMR frequency, LC column type).
- Use standardized units (e.g., μM for IC values) and deposit raw data in repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
